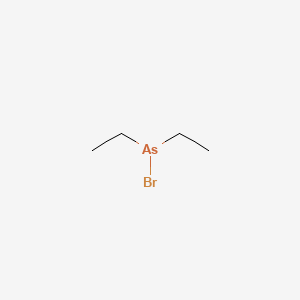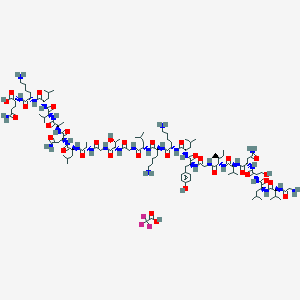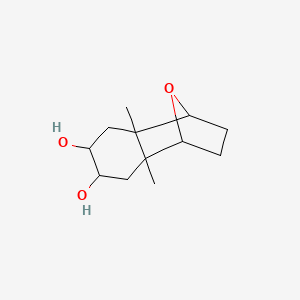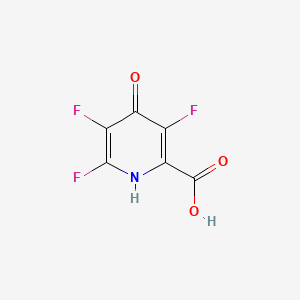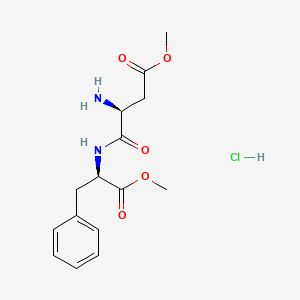
(S)-methyl 3-amino-4-((R)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a benzyl group, and a methoxy group, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride typically involves multiple steps. One common method starts with the reaction of methyl 3-amino-4-oxobutanoate with benzylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. The resulting intermediate is then reacted with methoxyacetyl chloride to introduce the methoxy group, followed by purification to obtain the final product as a hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The amino and benzyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-4-oxobutanoate: Lacks the benzyl and methoxy groups, making it less versatile.
Benzylamine derivatives: Similar structure but without the methoxy group, affecting their reactivity and applications.
Methoxyacetyl derivatives: Contain the methoxy group but lack the amino and benzyl groups, limiting their biological activity.
Uniqueness
Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H21ClN2O5 |
|---|---|
Peso molecular |
344.79 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O5.ClH/c1-21-13(18)9-11(16)14(19)17-12(15(20)22-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9,16H2,1-2H3,(H,17,19);1H/t11-,12+;/m0./s1 |
Clave InChI |
BJTWTXYXUWUNSU-ZVWHLABXSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)N.Cl |
SMILES canónico |
COC(=O)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)


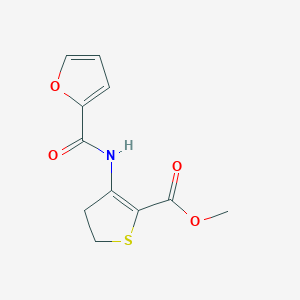

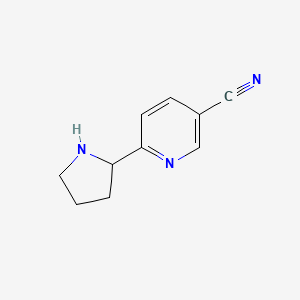

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
